1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium
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Overview
Description
AA 31 is a biochemical.
Scientific Research Applications
Electrophilic Substitution Reactions
The compound has been studied in the context of electrophilic substitution reactions. Grishina et al. (1982) discussed the methylation of a related compound, 1-benzyl-Δ9,10-octahydro-4-quinolone, with methyl iodide, which is a regioselective electrophilic substitution reaction. This study is relevant as it explores the reactions of similar quinolizinium compounds under various conditions (Grishina et al., 1982).
Luminescence Properties and DNA Interaction
Martín et al. (1988) investigated the spectrofluorimetric characteristics of a group of benzo- and methyl- quinolizinium salts, which is important for understanding the luminescence properties of similar compounds. This research is especially relevant as it provides insights into how these compounds interact with DNA (Martín et al., 1988).
Formation of Fused Isoquinolines
The research by Awad et al. (2002) on the formation of 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines from diethoxy-3,4-dihydroisoquinoline derivatives is relevant. This study explores the cycloaddition and reaction pathways of similar quinolizinium-based compounds (Awad et al., 2002).
Synthesis and Reactions of Methylbenzoquinolizinium Salts
Research by Arai et al. (1992, 1990) on the synthesis and reactions of methylbenzo[c]quinolizinium salts provides insights into the synthetic pathways and chemical properties of related quinolizinium compounds. These studies are significant for understanding the reactivity and potential applications of quinolizinium derivatives (Arai et al., 1992), (Arai et al., 1990).
Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles
The study of hydrogen-bonding interactions in luminescent quinoline-triazoles by Bai et al. (2017) contributes to the understanding of molecular interactions in similar quinolizinium compounds. This research is crucial for the development of materials with specific optical properties (Bai et al., 2017).
properties
CAS RN |
41459-53-4 |
---|---|
Product Name |
1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium |
Molecular Formula |
C15H31NO3PS+ |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(diethoxyphosphorylsulfanylmethyl)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium |
InChI |
InChI=1S/C15H31NO3PS/c1-4-18-20(17,19-5-2)21-13-14-9-8-12-16(3)11-7-6-10-15(14)16/h14-15H,4-13H2,1-3H3/q+1 |
InChI Key |
RGBZGILPMBHKDG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC1CCC[N+]2(C1CCCC2)C |
Canonical SMILES |
CCOP(=O)(OCC)SCC1CCC[N+]2(C1CCCC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AA31; AA-31; AA 31 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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